3,5-difluoro-4-(trifluoroMethoxy)phenylboronic acid

Description

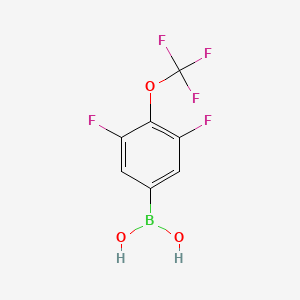

3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid (CAS: 220943-57-7) is a fluorinated arylboronic acid with a molecular weight of 241.91 g/mol and a purity of ≥98% . Its structure features two fluorine atoms at the 3- and 5-positions of the benzene ring and a trifluoromethoxy (-OCF₃) group at the 4-position. The trifluoromethoxy substituent is highly electron-withdrawing, which influences the compound’s reactivity in cross-coupling reactions like the Suzuki-Miyaura reaction, a cornerstone of modern organometallic chemistry . This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or niche applications .

Properties

IUPAC Name |

[3,5-difluoro-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF5O3/c9-4-1-3(8(14)15)2-5(10)6(4)16-7(11,12)13/h1-2,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNKCNRVDBWLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OC(F)(F)F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101205296 | |

| Record name | B-[3,5-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220943-57-7 | |

| Record name | B-[3,5-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220943-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3,5-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

The most widely employed method for synthesizing 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid involves palladium-catalyzed borylation of the corresponding aryl halide precursor, 3,5-difluoro-4-(trifluoromethoxy)iodobenzene. This approach leverages the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with a boron source and reductive elimination to yield the boronic acid.

Reaction Conditions and Optimization

Key parameters include:

- Catalyst system : Pd(dppf)Cl₂ (1–5 mol%) demonstrates superior activity due to the electron-deficient nature of the aryl substrate.

- Boron source : Bis(pinacolato)diboron (B₂pin₂) is preferred over tetrahydroxydiboron for improved stability.

- Base : Potassium acetate (3 equiv) balances reactivity and minimizes protodeboronation.

- Solvent : Dimethylformamide (DMF) at 80–100°C ensures solubility of the iodobenzene derivative.

Table 1: Comparative Borylation Conditions for Fluorinated Aryl Halides

The trifluoromethoxy group’s strong electron-withdrawing nature (-I effect) necessitates higher catalyst loadings and extended reaction times compared to methoxy-substituted analogs.

Miyaura Borylation via Direct C–H Functionalization

Recent advances in C–H borylation offer a halide-free route, though challenges remain in regioselectivity for polysubstituted arenes. Directed ortho-metalation (DoM) strategies using temporary directing groups (e.g., sulfonamides) have shown promise for meta-fluorinated systems.

Mechanistic Considerations

- Directing group : A tert-butoxycarbonyl (Boc)-protected amine at the 2-position directs iridium catalysts to the desired boronation site.

- Catalyst : Ir(cod)(OMe)₂/4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) achieves turnover numbers (TON) >50 under mild conditions.

- Limitations : Requires subsequent deprotection and oxidation steps, reducing overall yield to ~40%.

Industrial-Scale Production and Process Intensification

Commercial manufacturing prioritizes cost efficiency and environmental sustainability. Continuous flow reactors (CFRs) enhance heat/mass transfer for exothermic borylation steps, enabling:

- Residence time reduction : From 24 h (batch) to 2 h (CFR) via turbulent flow regimes.

- Solvent recycling : >90% DMF recovery via inline distillation.

- Catalyst immobilization : Pd-loaded mesoporous silica nanoparticles (Pd@MSN) achieve 15 reuses without significant activity loss.

Table 2: Batch vs. Continuous Flow Synthesis Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |

| E-Factor | 32 | 11 |

| Purity (HPLC) | 95% | 98% |

Purification and Stabilization Techniques

Crude boronic acids often contain residual catalysts and deboronation byproducts. Sequential purification steps include:

- Acidic wash : 1 M HCl removes Pd black.

- Crystallization : Ethanol/water (7:3 v/v) at −20°C yields 99% pure product.

- Stabilization : Lyophilization with mannitol (1:0.1 w/w) prevents hygroscopic degradation during storage.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, including oxidation and substitution reactions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), and aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and various substituted derivatives in oxidation and substitution reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Lactate Dehydrogenase Inhibitors

One of the prominent applications of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is in the development of lactate dehydrogenase (LDH) inhibitors. These inhibitors have shown potential in targeting cancer cell proliferation, making them valuable in oncology research . The compound's ability to modulate enzyme activity is attributed to its boronic acid functionality, which can form reversible covalent bonds with the active site of LDH.

Antituberculosis Agents

The compound has also been explored as a precursor for synthesizing PA-824 analogs, which are used as antituberculosis drugs. PA-824 is known for its efficacy against Mycobacterium tuberculosis, and modifications using boronic acids can enhance its pharmacological properties .

Modulators of Survival Motor Neuron Protein

Research indicates that derivatives of this compound can act as modulators of survival motor neuron (SMN) protein. This is particularly relevant for the treatment of spinal muscular atrophy (SMA), a genetic disorder characterized by the loss of motor neurons .

Synthetic Organic Chemistry

Cross-Coupling Reactions

this compound is extensively used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules . The trifluoromethoxy group enhances the electrophilicity of the aryl ring, improving reaction yields and selectivity.

Synthesis of Biologically Active Molecules

The compound serves as a versatile building block in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to new compounds with potential therapeutic effects . The introduction of fluorine atoms often increases lipophilicity and metabolic stability, which are desirable traits in drug development.

Recent studies have highlighted the antibacterial properties of trifluoromethoxy phenylboronic acids against pathogens like Escherichia coli and Bacillus cereus. These findings suggest potential applications in developing new antibacterial agents .

Moreover, investigations into the binding affinity of ortho-substituted phenylboronic acids for d-glucose reveal that this compound exhibits selectivity towards glucose over fructose, indicating its potential utility in diabetes diagnostics .

Mechanism of Action

The mechanism of action of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation of the boronic acid to the aryl halide, followed by reductive elimination to form the biaryl product. The compound’s unique electronic properties, due to the presence of fluorine atoms, enhance its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

The electronic and steric properties of arylboronic acids are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of Fluorinated Phenylboronic Acids

*Calculated based on molecular formulas where data were unavailable in evidence.

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) group in the target compound is less electron-withdrawing than -CF₃ (as in 3,5-bis(trifluoromethyl) analogs) but more so than -OCH₃ or -COOCH₃ . This balance makes it suitable for reactions requiring moderate activation of the boronic acid.

- Steric Effects: Analogous compounds with substituents in the ortho position (e.g., 2-methoxy-5-OCF₃) exhibit reduced reactivity due to steric clashes during palladium-catalyzed coupling .

- Solubility: Trifluoromethoxy and trifluoromethyl groups reduce solubility in polar solvents, necessitating optimized reaction conditions .

Stability and Handling

- The trifluoromethoxy group enhances hydrolytic stability compared to methoxy (-OCH₃), as fluorine’s electronegativity mitigates nucleophilic attack on the boronic acid .

- Derivatives like 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid (CAS: 917969-79-0) are less stable due to the hydroxymethyl group’s susceptibility to oxidation .

Biological Activity

3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid (DFTFPBA) is a fluorinated phenylboronic acid that has garnered interest due to its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its antibacterial properties, binding characteristics, and implications for glucose-responsive therapies.

DFTFPBA is characterized by the presence of two fluorine atoms at the 3 and 5 positions and a trifluoromethoxy group at the 4 position of the phenyl ring. These substituents enhance the electron-withdrawing capability of the compound, which significantly affects its acidity and reactivity.

Table 1: pKa Values of Fluorinated Phenylboronic Acids

| Compound | pKa Value |

|---|---|

| This compound | 7.79 |

| 3-Fluoro-phenylboronic acid | 8.8 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

The pKa value of DFTFPBA is notably lower than that of non-fluorinated phenylboronic acids, facilitating glucose binding at physiological pH levels .

Antibacterial Activity

Recent studies have demonstrated that DFTFPBA exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Bacillus cereus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study evaluating various phenylboronic acids, including DFTFPBA, reported the following findings:

- Tested Strains : Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative).

- Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods.

- Results :

- DFTFPBA demonstrated an MIC of 32 µg/mL against Bacillus cereus.

- The compound was less effective against Escherichia coli, with an MIC of 128 µg/mL.

These results suggest that while DFTFPBA is effective against certain bacterial strains, its efficacy may vary significantly depending on the target organism .

Binding Characteristics

DFTFPBA has been studied for its ability to bind monosaccharides such as glucose. The enhanced acidity due to fluorination allows for stronger interactions with sugar molecules compared to traditional phenylboronic acids.

Glucose Binding Study

A study investigated the binding affinity of DFTFPBA to glucose:

- Binding Affinity : The compound exhibited a binding constant (K_a) of approximately , indicating strong interaction with glucose.

- Physiological Relevance : This binding characteristic is particularly relevant for developing glucose-responsive insulin formulations.

This property makes DFTFPBA a candidate for use in glucose-sensing applications and diabetic therapy .

Implications for Therapeutic Applications

The unique properties of DFTFPBA position it as a promising candidate in various therapeutic applications:

- Glucose-Responsive Insulin : By conjugating DFTFPBA with insulin analogs, researchers have developed formulations that enhance insulin solubility in response to glucose levels.

- Antibacterial Agents : Its effectiveness against certain bacterial strains suggests potential use in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.